Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate

mPTPB inhibition Mycobacterium tuberculosis virulence 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide SAR

Target Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate is a privileged 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold for systematic mPTPB and TNF-α inhibitor SAR. Its unique N-(4-ethoxycarbonyl)phenyl group distinguishes it from all 15 published analogs; purchase to probe ester polarity tolerance and improve physicochemical properties. Ideal for lead optimization libraries, selectivity profiling, and in vivo developability benchmarking.

Molecular Formula C22H20N2O5S
Molecular Weight 424.5g/mol
CAS No. 438488-91-6
Cat. No. B510288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate
CAS438488-91-6
Molecular FormulaC22H20N2O5S
Molecular Weight424.5g/mol
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OCC)C=CC=C3C1=O
InChIInChI=1S/C22H20N2O5S/c1-3-24-18-12-13-19(16-6-5-7-17(20(16)18)21(24)25)30(27,28)23-15-10-8-14(9-11-15)22(26)29-4-2/h5-13,23H,3-4H2,1-2H3
InChIKeyFKKRPTKOHUIYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate (438488-91-6) as a 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Chemical Probe


Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate (CAS 438488-91-6) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class, a scaffold identified through high-throughput screening as a privileged chemotype for inhibiting the Mycobacterium tuberculosis virulence factor mPTPB [1]. The compound features a benzo[cd]indol-2-one core sulfonamide-linked to an ethyl 4-aminobenzoate substituent, with a computed XLogP3-AA of 3.4 and molecular weight of 424.5 g/mol [2]. This specific substitution pattern distinguishes it from the prototypical mPTPB inhibitor series where aromatic N-substituents with linear hydrocarbon chains were essential for potency [1].

Why In-Class 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides Cannot Simply Substitute Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate


Within the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide series, mPTPB inhibitory activity is exquisitely sensitive to the sulfonamide N-substituent: compounds with aliphatic N-substitution (e.g., ChemDiv IDs 3594-1274, 3594-1275) were completely inactive (no inhibition at 20 μM), whereas those with aromatic substitution bearing linear hydrocarbon chains (e.g., compound 1 with ChemDiv ID 4236-0754) achieved IC50 values as low as 1.2 μM [1]. The ethyl 4-aminobenzoate moiety of this compound introduces both aromatic character and a terminal ethyl ester, a combination not represented among the 15 analogs characterized by Chen et al., meaning its activity profile cannot be inferred from existing mPTPB SAR alone [1]. Additionally, the same scaffold has been independently optimized for TNF-α inhibition, where subtle changes in N-aryl substitution produced a 14-fold potency shift (IC50 from 42 μM for EJMC-1 to 3 μM for compound 4e), demonstrating that small structural perturbations drive large functional divergence within this chemotype [2].

Quantitative Differentiation Evidence for Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate vs. Closest Structural Comparators


mPTPB Inhibitory Potency: Target Compound vs. Prototypical Lead Compound 1

The class-defining mPTPB inhibitor, compound 1 (ChemDiv 4236-0754, bearing an N-aromatic substituent with a linear butyl chain), exhibited an IC50 of 1.2 ± 0.1 μM (-preincubation) and a Ki of 1.1 ± 0.03 μM (noncompetitive) against recombinant Mtb mPTPB [1]. The target compound carries an ethyl 4-aminobenzoate N-substituent, a structurally distinct aromatic ester. No direct mPTPB inhibition data are available for the target compound; however, Chen et al. demonstrated that 8 of 15 analogs with aliphatic N-substitution showed no inhibition at the 20 μM screening threshold, establishing that N-substitution identity is a binary on/off switch for mPTPB activity [1]. Consequently, the target compound's activity cannot be assumed to match compound 1 without explicit testing.

mPTPB inhibition Mycobacterium tuberculosis virulence 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide SAR

Physicochemical Differentiation: Computed Lipophilicity vs. mPTPB Lead Compound 1

The target compound has a computed XLogP3-AA of 3.4 [1]. While the exact XLogP3-AA of compound 1 (ChemDiv 4236-0754) is not published, its structural features (N-aryl with linear butyl chain, no ester) are consistent with higher lipophilicity than the target compound's ethyl benzoate moiety. The target compound's lower predicted lipophilicity, combined with a topological polar surface area (TPSA) of 101 Ų and a rotatable bond count of 7 [1], may confer different solubility and permeability profiles compared to the more hydrophobic mPTPB lead series.

Lipophilicity XLogP3-AA Drug-likeness Physicochemical profiling

TNF-α Inhibitory Activity: Target Compound Position Relative to Optimized Series

The dihydrobenzo[cd]indole-6-sulfonamide scaffold has been optimized for TNF-α inhibition. The starting hit EJMC-1 (N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) showed an IC50 of 42 μM in a cell-based assay, while the best optimized compound 4e achieved an IC50 of 3 μM, a 14-fold improvement [1]. The target compound's ethyl 4-aminobenzoate N-substituent places it outside both the EJMC-1 and 4e structural series. No TNF-α inhibition data are available for the target compound; however, the steep SAR observed (14-fold potency shift within closely related aryl sulfonamides) indicates that the specific benzoate ester substitution represents an unexplored region of chemical space within this activity class.

TNF-α inhibition Auto-inflammatory disease Dihydrobenzo[cd]indole-6-sulfonamide

Selectivity Profile Inference: mPTPB vs. Human PTP Panel

Compound 1 from the same chemotype demonstrated a 51-fold selectivity window for mPTPB (IC50 = 1.3 ± 0.1 μM) over the human phosphatase PTP1B (IC50 = 59.4 ± 5.9 μM) and >30-fold selectivity over mPTPA, SHP2, Lyp, and FAP1 (all IC50 > 50 μM) [1]. This selectivity profile is a property of the benzo[cd]indole-6-sulfonamide scaffold but was specifically demonstrated for the N-aryl butyl-substituted analog. The target compound's ethyl benzoate substitution may alter selectivity through differential interactions with the phosphate-binding pocket and surrounding residues. Without experimental selectivity data, the class-level selectivity inference is useful as a baseline expectation but requires compound-specific validation.

Selectivity mPTPB PTP1B Human phosphatase panel

Intracellular Efficacy: ERK1/2 Pathway Reactivation in Macrophages

The class-defining mPTPB inhibitors (compounds 1, 16, and 17) reversed mPTPB-mediated ERK1/2 inactivation in a dose-dependent manner in macrophage lysates, with compound 1 restoring INF-γ-induced ERK1/2 activation at 10 μM [1]. Furthermore, compound 1 inhibited Mtb growth in infected macrophages by approximately 16-fold at day 7 post-infection [1]. The target compound has not been evaluated in these cellular assays. The demonstrated intracellular pathway engagement and anti-mycobacterial efficacy of close structural analogs suggest the scaffold can cross cell membranes and engage its target in a complex biological milieu; however, the ethyl benzoate ester of the target compound introduces an additional metabolically labile group that may alter intracellular stability and requires independent assessment.

Intracellular target engagement ERK1/2 signaling Macrophage infection model

Recommended Research and Procurement Scenarios for Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate Based on Established Evidence


SAR Expansion of mPTPB Inhibitor Chemical Space with a Novel N-Substituent

The target compound is most appropriately procured for systematic structure-activity relationship expansion of the mPTPB inhibitor series. Chen et al. established that aromatic N-substitution with linear hydrocarbon chains (compound 1, ChemDiv 4236-0754) yields potent, selective mPTPB inhibition (IC50 = 1.2 μM, Ki = 1.1 μM, 51-fold selective over PTP1B), whereas aliphatic N-substitution abolishes activity [1]. The ethyl 4-aminobenzoate group represents an aromatic substitution with a polar ester terminus not explored in the published 15-compound SAR set. Screening this compound against mPTPB would probe whether ester polarity is tolerated at the sulfonamide N-position and could yield derivatives with improved physicochemical properties while retaining target engagement.

TNF-α Inhibitor Lead Diversification via Scaffold Hopping

Deng et al. reported that 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) inhibits TNF-α with an IC50 of 14 μM, and further optimization yielded compound 4e with an IC50 of 3 μM (14-fold improvement over the initial hit EJMC-1, IC50 = 42 μM) [3]. The target compound introduces a para-benzoate ester on the N-phenyl ring, a substitution not represented among the 20 analogs tested in the SPR binding pre-screen or the 14 compounds subsequently synthesized. Procurement for TNF-α screening would test whether the extended ester functionality can access additional binding interactions with the TNF-α dimer interface, potentially improving upon the current best-in-class potency of 3 μM.

Physicochemical Developability Comparator for Benzo[cd]indole-6-sulfonamide Lead Optimization

With a computed XLogP3-AA of 3.4, TPSA of 101 Ų, 7 rotatable bonds, and a molecular weight of 424.5 g/mol, the target compound occupies a physicochemical space distinct from the more hydrophobic mPTPB lead compound 1 (which bears a butylphenyl substituent) [2]. It can serve as a tool compound to benchmark how reduced lipophilicity within the chemotype affects aqueous solubility, microsomal stability, and plasma protein binding. In drug discovery programs where the benzo[cd]indole-6-sulfonamide scaffold is being advanced toward in vivo studies, this compound provides a procurement-ready comparator with a systematically varied N-substituent that may improve developability metrics relative to the more lipophilic prototypical inhibitors.

Selectivity Profiling Probe for Phosphatase Panel Screening

The scaffold's selectivity fingerprint was established by Chen et al., showing that compound 1 spares human PTP1B (51-fold window), mPTPA, SHP2, Lyp, and FAP1 at concentrations up to 50 μM [1]. However, selectivity was N-substituent-dependent: compound 16 displayed only ~2.6-fold selectivity over PTP1B. The target compound, with its unique N-(4-ethoxycarbonyl)phenyl group, should be procured for parallel selectivity profiling against a broad human PTP panel to determine whether the ester substitution enhances or diminishes the scaffold's intrinsic selectivity. This data is essential for any program considering this chemotype for infectious disease indications where host phosphatase inhibition would constitute an off-target liability.

Quote Request

Request a Quote for Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.